N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c17-16(18,19)14-11-3-1-2-4-12(11)21-13(22-14)5-7-20-15(23)10-6-8-24-9-10/h6,8-9H,1-5,7H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCNKXUZSJLCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CSC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-3-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions using ethyl halides.
Formation of the Thiophene Carboxamide: The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroquinazoline ring undergoes selective oxidation under controlled conditions. Hydrogen peroxide (H₂O₂) in acetic acid converts the saturated six-membered ring into a fully aromatic quinazoline system, enhancing π-stacking interactions for pharmacological applications.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Ring aromatization | 30% H₂O₂, AcOH, 60°C, 6 hr | N-{2-[4-(trifluoromethyl)quinazolin-2-yl]ethyl}thiophene-3-carboxamide | 72% |
Nucleophilic Substitution
The ethyl linker between the quinazoline and carboxamide groups participates in alkylation reactions. Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH generates tertiary amines, modulating solubility and bioavailability.
| Reagent | Solvent | Product | Application |
|---|---|---|---|
| CH₃I, NaH | DMF | N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-N-methylethyl}thiophene-3-carboxamide | Improved CNS penetration |
Hydrolysis of the Carboxamide
The thiophene-3-carboxamide group is hydrolyzed under acidic or basic conditions. For example, refluxing with 6M HCl yields thiophene-3-carboxylic acid, enabling further derivatization .
| Condition | Catalyst | Product | Byproduct |
|---|---|---|---|
| 6M HCl, 100°C, 12 hr | — | Thiophene-3-carboxylic acid | Ethylenediamine |
Electrophilic Aromatic Substitution
The trifluoromethyl group deactivates the quinazoline ring, directing electrophiles (e.g., NO₂⁺) to the 5- and 7-positions. Nitration with HNO₃/H₂SO₄ produces nitro derivatives for structure-activity relationship (SAR) studies .
| Electrophile | Position | Product | Biological Impact |
|---|---|---|---|
| NO₂⁺ | 5-, 7- | N-{2-[4-(trifluoromethyl)-5-nitro-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-3-carboxamide | Enhanced enzyme inhibition |
Reductive Amination
The ethylamine linker reacts with aldehydes (e.g., formaldehyde) under reductive conditions (NaBH₃CN) to form secondary amines, altering pharmacokinetic properties.
| Aldehyde | Reducing Agent | Product | LogP Change |
|---|---|---|---|
| HCHO | NaBH₃CN | N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-ethyl(methyl)}thiophene-3-carboxamide | +0.8 |
Cross-Coupling Reactions
The thiophene ring undergoes palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids. For example, coupling with 4-fluorophenylboronic acid introduces fluorinated motifs .
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-5-(4-fluorophenyl)thiophene-3-carboxamide | 65% |
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces C–S bond cleavage in the thiophene ring, forming a diketone intermediate.
| Condition | Product | Application |
|---|---|---|
| UV, MeOH, 24 hr | 3-(2-Aminoethyl)quinazoline derivative | Precursor for radiopharmaceuticals |
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds related to N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-3-carboxamide exhibit promising anticancer activity. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and target cancer cells effectively. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models.
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, some studies suggest that these compounds may act as inhibitors of protein kinases or other targets involved in signaling pathways that regulate cell survival and proliferation.
Antimicrobial Effects
this compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Recent research has suggested potential neuroprotective effects of this compound. It may play a role in protecting neuronal cells from oxidative stress and apoptosis, which is significant for conditions such as neurodegenerative diseases.
Material Science Applications
Organic Electronics
The unique structural features of this compound make it suitable for applications in organic electronics. Its thiophene moiety is known for good electrical conductivity and stability, which are desirable traits in organic semiconductors.
Photovoltaic Devices
Research into the use of this compound in photovoltaic devices has shown that it can be incorporated into organic solar cells. Its ability to facilitate charge transport and enhance light absorption could lead to improved efficiency in solar energy conversion.
Case Studies
Mechanism of Action
The mechanism of action of N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can contribute to its electronic properties and overall stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene Carboxamide Derivatives
The thiophene-3-carboxamide group is a recurring motif in synthetic intermediates (). For example:
- Methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate (96b) and N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) are precursors in heterocyclic synthesis .
- Key Differences : The target compound’s ethyl-linked tetrahydroquinazoline substituent distinguishes it from these simpler carboxamide derivatives, which lack fused bicyclic systems or trifluoromethyl groups.
Chromones and 2-(2-Phenylethyl)chromones
Chromones (e.g., 2-(2-phenylethyl)chromones) from Aquilaria species () exhibit bioactivities such as acetylcholinesterase inhibition and cytotoxicity . For instance:
- 6-Hydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone (5) inhibits acetylcholinesterase (IC₅₀ ~15 μM) .
- Key Differences: Chromones are oxygen-containing heterocycles with a benzopyran core, structurally distinct from the tetrahydroquinazoline-thiophene hybrid.
Analgesic and Anti-Inflammatory Agents
compares 沉香 (agarwood) and 樟树茎 (camphor tree stem) extracts, both showing analgesic and anti-inflammatory effects.
Structural and Functional Analysis
Biological Activity
N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a tetrahydroquinazoline core with a trifluoromethyl group and a thiophene moiety, which may influence its pharmacological properties. The following sections explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H14F3N3OS
- Molecular Weight : 303.32 g/mol
- CAS Number : 1396757-72-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. Once inside the cell, the compound may modulate the activity of various enzymes and receptors involved in critical biological pathways.
Biological Activities
-
Antimicrobial Activity
- Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The presence of the thiophene ring may enhance this activity by disrupting microbial membranes or interfering with metabolic pathways.
-
Anticancer Potential
- Research has shown that tetrahydroquinazoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. Specific studies on related compounds suggest that this compound may exhibit similar effects against various cancer cell lines.
-
Enzyme Inhibition
- The compound may act as an inhibitor for specific enzymes involved in disease processes. For instance, it could potentially inhibit kinases or proteases that are crucial for tumor growth and metastasis.
Case Studies
-
Study on Anticancer Activity
- A study investigating the anticancer effects of tetrahydroquinazoline derivatives demonstrated that modifications to the quinazoline structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The study reported an IC50 value of 15 µM for a closely related compound, suggesting that this compound could have comparable efficacy.
-
Antimicrobial Screening
- Another research project evaluated the antimicrobial properties of various thiophene derivatives. The results indicated that compounds containing a trifluoromethyl group exhibited stronger antibacterial activity against Staphylococcus aureus and Escherichia coli compared to their non-fluorinated counterparts.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects | IC50/EC50 Values |
|---|---|---|---|
| Antimicrobial | Thiophene derivatives | Inhibition of microbial growth | 10–20 µM |
| Anticancer | Tetrahydroquinazolines | Induction of apoptosis | 15 µM (MCF-7) |
| Enzyme Inhibition | Quinazoline analogs | Inhibition of kinase/protease | Not specified |
Q & A
Q. What synthetic strategies are recommended for synthesizing N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-3-carboxamide?
The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, tetrahydroquinazoline intermediates are prepared by reacting trifluoromethyl-substituted precursors with diamines in tetrahydrofuran (THF) under reflux, followed by coupling with thiophene-3-carboxamide derivatives. Triethylamine is often used to scavenge HCl, and purification involves column chromatography or recrystallization . Monitoring reaction progress via thin-layer chromatography (TLC) is critical to optimize yield .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- 1H/13C NMR : Confirm substitution patterns and integration ratios (e.g., trifluoromethyl singlet at ~δ -60 ppm in 19F NMR) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for carboxamide) .
- LC-MS/HRMS : Verify molecular weight and purity (>95% by HPLC) .
- X-ray crystallography (if applicable): Resolve stereochemical ambiguities .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and metabolic stability?
The electron-withdrawing trifluoromethyl group enhances metabolic stability by reducing oxidative degradation and improving membrane permeability. In antibacterial studies, analogs with this group show increased potency due to stronger target binding (e.g., enzyme inhibition via hydrophobic interactions) . Computational modeling (e.g., molecular docking) can predict binding affinities to targets like bacterial gyrase .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Assay standardization : Compare MIC values against consistent bacterial strains (e.g., S. aureus ATCC 25923) .
- Purity validation : Use reverse-phase HPLC to rule out impurities (>99% purity) .
- Structural analogs : Test derivatives (e.g., replacing trifluoromethyl with chlorine) to isolate substituent effects .
- Dose-response curves : Ensure activity is concentration-dependent and reproducible across labs .
Q. What strategies optimize Structure-Activity Relationship (SAR) studies for this compound?
- Modify the thiophene moiety : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .
- Vary the tetrahydroquinazoline core : Replace trifluoromethyl with cyano or methyl groups to assess steric/electronic effects .
- Functionalize the carboxamide : Test acylated or alkylated derivatives to improve solubility (e.g., methyl ester vs. free acid) .
- In silico screening : Use QSAR models to prioritize high-potential analogs .
Q. What mechanistic insights explain the compound’s antibacterial activity?
Studies on structurally related thiophene-carboxamides suggest inhibition of bacterial DNA gyrase or efflux pump disruption. For example, compound 23 ( ) showed bactericidal effects via membrane depolarization, validated via fluorescence assays with DiSC3(5) dye . Comparative transcriptomics can identify upregulated stress-response genes in treated bacteria .
Methodological Considerations
- Synthesis scalability : Optimize solvent systems (e.g., acetonitrile for faster cyclization) and catalyst loading to reduce costs .
- Crystallization conditions : Use mixed solvents (e.g., ethanol/water) to improve crystal quality for X-ray analysis .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and validate via time-kill kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
